3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide
Description
This compound features a hybrid structure combining a 1,3-dioxo-isoindoline moiety and a thieno[3,4-c]pyrazolyl scaffold substituted with a 4-fluorophenyl group, linked via a propanamide chain. The isoindoline-dione fragment is a well-known pharmacophore in medicinal chemistry, contributing to hydrogen-bonding interactions and enhancing metabolic stability .
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c23-13-5-7-14(8-6-13)27-20(17-11-31-12-18(17)25-27)24-19(28)9-10-26-21(29)15-3-1-2-4-16(15)22(26)30/h1-8H,9-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIYJBFOCHOCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then coupled with a fluorophenyl-substituted thieno[3,4-c]pyrazole derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways or diseases.
Industry: It can be utilized in the development of advanced materials, such as polymers or coatings, due to its functional groups and stability
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoindoline-Dione Derivatives
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-isoindol-2-yl)-3-phenylpropanamide (): Shares the isoindoline-dione and propanamide backbone but replaces the thienopyrazolyl group with a pyrazol-4-yl ring. Lacks the 4-fluorophenyl group, which may diminish its ability to engage in halogen bonding or modulate electronic properties .
- N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide (): Simpler structure with a 3,5-dimethylphenyl substituent instead of the thienopyrazolyl system. The absence of the bicyclic heterocycle likely reduces conformational rigidity and target affinity.
Thieno-Pyrazolyl and Related Heterocycles
- N-[2-(4-Phenyl-1,3-thiazol-2-yl)ethyl]-3-(2,4-dioxo-pyrimidin-1-yl)propanamide (): Replaces the thienopyrazolyl group with a thiazol-2-yl ring and substitutes the isoindoline-dione with a 2,4-dioxo-pyrimidine. The thiazole ring provides different electronic properties (e.g., sulfur-mediated hydrogen bonding), while the pyrimidine-dione fragment may alter solubility and metabolic pathways .
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide (): Features an indol-3-yl group and a biphenyl system. The biphenyl group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Key Research Findings
- Hydrogen-Bonding Patterns: The isoindoline-dione group in the target compound facilitates strong hydrogen-bond donor/acceptor interactions, critical for binding to enzymes like kinases or proteases. Similar compounds with modified dione systems (e.g., pyrimidine-dione in ) show reduced binding affinity in computational studies .
- Fluorine Effects : The 4-fluorophenyl group enhances metabolic stability by resisting oxidative degradation. Comparatively, bromophenyl analogs (e.g., ) exhibit higher molecular weight and altered logP values, impacting bioavailability .
- Synthetic Accessibility: Thieno[3,4-c]pyrazolyl systems require multi-step syntheses involving cyclocondensation reactions, whereas pyrazol-4-yl derivatives () are more straightforward to prepare but lack the thiophene ring’s electronic benefits .
Data Tables
Notes
Structural Insights: The thieno[3,4-c]pyrazolyl system in the target compound provides unique electronic properties due to the fused thiophene ring, distinguishing it from simpler pyrazolyl or thiazolyl analogs .
Methodology : Crystallographic data for such compounds are typically refined using programs like SHELXL, ensuring precise structural validation .
Medicinal Chemistry Relevance : Fragment-based drug design principles () suggest that the isoindoline-dione and fluorophenyl groups are optimal for balancing target affinity and solubility .
Biological Activity
The compound 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 396.45 g/mol. The structure features a complex arrangement of isoindole and thieno[3,4-c]pyrazole moieties, which are known for their diverse pharmacological profiles.
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, the inhibition of the MEK-MAPK pathway has been documented in various solid tumors. This pathway's constitutive activation in cancer cells makes it a prime target for therapeutic intervention. The compound's structural features may enhance its efficacy against tumor growth by modulating this pathway .
Antiviral Properties
Research has shown that derivatives of isoindole compounds can exhibit antiviral activities, particularly against HIV-1. The presence of a fluorophenyl group in the structure is believed to enhance binding affinity to viral targets, potentially leading to improved antiviral potency .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in cancer progression and viral replication is of particular interest. Studies have reported that similar compounds can effectively inhibit protein kinases associated with cancer cell proliferation .
The proposed mechanism of action involves the interaction of the compound with specific biological targets:
- Inhibition of Kinases : The presence of the thieno[3,4-c]pyrazole moiety suggests potential kinase inhibition properties. This inhibition could lead to reduced phosphorylation events critical for tumor growth and viral replication.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their overall biological efficacy by reducing oxidative stress within cells.
Case Study 1: MEK Inhibitor Evaluation
A study evaluated the effects of a structurally related MEK inhibitor on pMAPK levels in normal tissues. Results indicated significant dose-dependent inhibition across various tissues, highlighting the potential for this class of compounds in cancer therapy .
Case Study 2: Antiviral Efficacy Assessment
In another study focusing on HIV-1 inhibitors, compounds featuring similar isoindole structures showed single-digit micromolar potencies against HIV-1. The structural modifications present in these compounds were critical for maintaining efficacy against resistant strains .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.45 g/mol |
| Anticancer Activity | Yes |
| Antiviral Activity | Yes |
| Mechanism of Action | Kinase Inhibition |
| Related Studies | MEK Inhibitor Evaluation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
